molecular formula C24H32N4O2 B2922837 N-(2,5-dimethylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898432-58-1

N-(2,5-dimethylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2922837
CAS No.: 898432-58-1
M. Wt: 408.546
InChI Key: KZHFYZXESMMVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview N-(2,5-dimethylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound supplied for research and development purposes. This compound has a molecular formula of C 24 H 32 N 4 O 2 and a molecular weight of 408.5 g/mol . Its structure incorporates an ethanediamide (oxalamide) linker connecting a 2,5-dimethylaniline moiety and a complex amine featuring a 4-methylpiperazine group . Research Applications and Potential Value The structural features of this molecule, particularly the piperazine and ethanediamide components, are of significant interest in medicinal chemistry. The piperazine ring is a common pharmacophore found in molecules designed to target the central nervous system . The ethanediamide linker is a versatile scaffold used in drug discovery to tether aromatic systems and modulate molecular properties . Compounds with similar structural motifs have been investigated in preclinical studies for their potential analgesic (pain-relieving) activities . Furthermore, research on molecules containing substituted piperazines has explored their affinity for various neurological targets, suggesting this compound may be a valuable chemical tool for studying receptor interactions . Usage and Handling Researchers are entrusted with validating the specific applications of this compound in their experimental systems. All in vitro and in vivo studies should be conducted in accordance with applicable local and international regulations. Important Notice This product is strictly for laboratory research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. The substance may pose significant health risks if mishandled .

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-17-6-9-20(10-7-17)22(28-13-11-27(4)12-14-28)16-25-23(29)24(30)26-21-15-18(2)5-8-19(21)3/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHFYZXESMMVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)C)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, also known by its chemical structure and CAS number 676348-65-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H30N4\text{C}_{20}\text{H}_{30}\text{N}_{4}

Molecular Characteristics

  • Molecular Weight : Approximately 342.49 g/mol
  • Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:

  • Antimicrobial Activity :
    • Preliminary studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 8.34 µM, indicating potent activity compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity :
    • Hemolytic assays conducted on bovine red blood cells indicated that the compound has low toxicity levels, with hemolysis percentages ranging from 4.35% to 15.48% for different derivatives . This suggests a favorable safety profile for potential therapeutic applications.
  • Neuropharmacological Effects :
    • The piperazine moiety in the structure is known for its role in central nervous system (CNS) activity. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity, leading to cell lysis.
  • Modulation of Neurotransmitter Systems : The piperazine ring may interact with serotonin and dopamine receptors, influencing mood and anxiety levels.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized derivatives against clinical isolates of S. aureus and E. coli. The results demonstrated that certain derivatives exhibited superior antibacterial properties compared to traditional antibiotics, suggesting their potential as new drug candidates .

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, the hemolytic activity was assessed using a standard hemolysis assay. The results indicated that while some derivatives showed effective antibacterial action, they maintained low levels of hemolysis, supporting their safety for further development .

Data Table

Property Value
Molecular Weight342.49 g/mol
SolubilityDMSO, Ethanol
MIC against S. aureus8.34 µM
Hemolysis Percentage4.35% - 15.48%

Comparison with Similar Compounds

Example Compound: 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (, Compound 11c)

Parameter Target Compound Compound 11c
Core Structure Ethanediamide linker Pentanamide linker
Piperazine Substituent 4-methylpiperazine 2,3-dichlorophenylpiperazine
Aromatic Moieties 2,5-dimethylphenyl; 4-methylphenyl Quinolinyl; 2,3-dichlorophenyl
Key Functional Groups Methyl groups (lipophilicity), ethanediamide (H-bonding) Chlorine atoms (electron-withdrawing), quinolinyl (planar aromaticity)
Hypothesized Bioactivity Enhanced solubility and receptor affinity due to methyl groups Potential CNS activity via dopamine/serotonin receptor modulation

Key Differences :

  • The target compound’s methylated piperazine may reduce metabolic oxidation compared to Compound 11c’s chlorinated phenylpiperazine , which is prone to dehalogenation .

Piperidine-Based Analogs

Example Compound: N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide ()

Parameter Target Compound Compound
Heterocycle 4-methylpiperazine (two nitrogen atoms) Piperidine (one nitrogen atom) with benzenesulfonyl substitution
Linker Ethanediamide Ethanediamide
Substituents 2,5-dimethylphenyl; 4-methylphenyl 4-methylphenylmethyl; 2,5-dimethylbenzenesulfonyl
Electronic Effects Electron-donating methyl groups Strong electron-withdrawing sulfonyl group

Key Differences :

  • The piperazine in the target compound provides two nitrogen atoms, enabling stronger hydrogen bonding compared to the piperidine in ’s analog.
  • The sulfonyl group in ’s compound may improve solubility but reduce membrane permeability relative to the target’s methylated aryl groups .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s methyl groups likely increase LogP compared to chlorine-substituted analogs (e.g., Compound 11c), favoring blood-brain barrier penetration .
  • Metabolic Stability : Methylation on the piperazine and phenyl rings may reduce CYP450-mediated metabolism relative to halogenated or sulfonated analogs .

Hypothesized Pharmacological Profiles

  • Target Compound: Potential for dual receptor modulation (e.g., 5-HT1A/D2) due to piperazine flexibility and aryl group interactions.
  • Compound 11c: Likely dopamine D3/D2 selectivity due to the dichlorophenyl-quinolinyl motif, as seen in antipsychotic agents .
  • Compound : Possible protease or kinase inhibition via sulfonyl group interactions, though with reduced CNS penetration .

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